molecular formula C18H14F2N2O3S B3403757 (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1173378-95-4

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B3403757
CAS RN: 1173378-95-4
M. Wt: 376.4
InChI Key: JTACLBSDOVNUAY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as DFB or DFB-Br, is a fluorescent labeling reagent used in scientific research. It is commonly used to label proteins and peptides for imaging and detection purposes.

Mechanism of Action

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide works by covalently binding to specific amino acid residues on proteins and peptides, such as cysteine and lysine. The resulting fluorescent label allows for the detection and visualization of the labeled molecule.
Biochemical and Physiological Effects:
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a relatively small molecule and has minimal biochemical and physiological effects on the labeled molecule. However, it is important to note that the labeling process can potentially affect the function of the labeled molecule, and careful consideration should be taken when interpreting results.

Advantages and Limitations for Lab Experiments

One major advantage of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is its high sensitivity and specificity for labeling proteins and peptides. It is also relatively easy to use and can be used in a variety of imaging techniques. However, (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has limitations in terms of its labeling efficiency and potential effects on the function of the labeled molecule.

Future Directions

For (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide research include the development of more efficient labeling methods and the exploration of new applications for (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide in drug discovery and protein-protein interaction studies. Additionally, there is potential for the development of new fluorescent labeling reagents with improved properties and functionality.

Scientific Research Applications

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is widely used in scientific research as a fluorescent labeling reagent for proteins and peptides. It is commonly used in imaging techniques such as fluorescence microscopy and flow cytometry to detect and visualize specific molecules. (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been used in drug discovery research to identify potential drug targets and to study protein-protein interactions.

properties

IUPAC Name

(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-24-13-5-3-10(7-14(13)25-2)4-6-16(23)21-18-22-17-12(20)8-11(19)9-15(17)26-18/h3-9H,1-2H3,(H,21,22,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTACLBSDOVNUAY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 5
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 6
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

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